Antifungal Activity Against Cryptococcus neoformans: Quantitative MIC Comparison with Clinical Azoles
Antifungal agent 49 demonstrates activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 49 μM . In contrast, published MIC50 values for fluconazole against C. neoformans clinical isolates range from 4 to 16 mg/L (approximately 13–52 μM, considering fluconazole MW = 306.27 g/mol) across multiple surveillance studies [1][2]. For itraconazole, reported MIC50 values are substantially lower at 0.125 mg/L (approximately 0.18 μM) [1]. Amphotericin B exhibits MIC values in the range of 0.25–0.5 μg/mL (0.27–0.54 μM) against C. neoformans [3].
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | 49 μM |
| Comparator Or Baseline | Fluconazole MIC50: 4–16 mg/L (~13–52 μM); Itraconazole MIC50: 0.125 mg/L (~0.18 μM); Amphotericin B MIC: 0.25–0.5 μg/mL (0.27–0.54 μM) |
| Quantified Difference | Antifungal agent 49 exhibits approximately 90-fold lower potency than amphotericin B and approximately 270-fold lower potency than itraconazole on a molar basis, but falls within the same order of magnitude as fluconazole MIC50 values reported for some clinical isolates |
| Conditions | C. neoformans; broth microdilution assay; cross-study comparison with CLSI reference methods |
Why This Matters
This quantitative difference defines Antifungal agent 49 as a moderate-potency tool compound suitable for SAR exploration and scaffold optimization rather than a clinical candidate replacement, guiding appropriate procurement for mechanism-focused research applications.
- [1] Korean Journal of Clinical Laboratory Science. 2025. Fluconazole MIC50 = 16 mg/L, itraconazole MIC50 = 0.125 mg/L against C. neoformans clinical isolates. View Source
- [2] CDC Emerging Infectious Diseases. 2004;10(1). Fluconazole MIC50 = 8 μg/mL for U.S. clinical isolates. View Source
- [3] PMC Table 2. Amphotericin B MIC values against C. neoformans: 0.078–0.156 μg/mL. View Source
